Angiotensin II (3-8) Human TFA: A Comprehensive Technical Guide on its Function and Therapeutic Potential
Angiotensin II (3-8) Human TFA: A Comprehensive Technical Guide on its Function and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (3-8), commonly known as Angiotensin IV (Ang IV), is a hexapeptide fragment of the potent vasoconstrictor Angiotensin II. Initially considered an inactive metabolite, Ang IV has emerged as a bioactive peptide with distinct physiological functions, particularly in the central nervous system, cardiovascular system, and kidneys. This technical guide provides an in-depth overview of the function of human Angiotensin II (3-8) with a trifluoroacetate (B77799) (TFA) salt, its signaling pathways, and detailed experimental protocols for its study. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Core Functions and Mechanism of Action
Angiotensin IV exerts its effects primarily through a specific receptor, the AT4 receptor. This receptor has been identified as the transmembrane enzyme insulin-regulated aminopeptidase (B13392206) (IRAP).[1][2][3] Unlike the classical Angiotensin II receptors (AT1 and AT2), the AT4 receptor is not a G-protein coupled receptor. The binding of Ang IV to IRAP inhibits its enzymatic activity.[3][4] This inhibition is believed to be a key mechanism through which Ang IV mediates its physiological effects. The trifluoroacetate (TFA) salt is a common counterion for synthetic peptides like Ang IV, resulting from the purification process. While generally considered inert, the potential for TFA to influence experimental results should be considered.
Cognitive Function
A significant body of research highlights the role of Angiotensin IV in cognitive processes.[5] Studies in animal models have consistently demonstrated that Ang IV can enhance learning, memory consolidation, and recall.[3]
Key Cognitive Effects:
-
Enhancement of Long-Term Potentiation (LTP): Ang IV has been shown to enhance LTP in the hippocampus, a brain region critical for memory formation.[6][7] This effect is dose-dependent and can be blocked by AT4 receptor antagonists.[6]
-
Improvement in Spatial Memory: In tasks such as the Morris water maze, administration of Ang IV has been shown to improve performance, indicating an enhancement of spatial learning and memory.[8]
-
Reversal of Amnesia: Ang IV has demonstrated the ability to reverse memory deficits induced by various amnestic agents.[3]
Cardiovascular and Renal Functions
Angiotensin IV also plays a role in the cardiovascular and renal systems, often exhibiting effects that are distinct from or even counter-regulatory to those of Angiotensin II.
Key Cardiovascular and Renal Effects:
-
Vasodilation: In contrast to the potent vasoconstrictor effects of Angiotensin II, Ang IV can induce vasodilation in certain vascular beds, including the cerebral and renal arteries.[9]
-
Regulation of Renal Blood Flow: Ang IV can increase renal cortical blood flow.[9]
-
Natriuresis: It has been suggested that Ang IV may play a role in promoting sodium excretion.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the function of Angiotensin II (3-8).
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | |||
| AT4 Receptor (IRAP) | ~1-10 nM | Various tissues and cell lines | [4] |
| Inhibition Constant (Ki) | |||
| IRAP Enzymatic Activity | In the nanomolar range | Recombinant human IRAP | [4] |
| Cognitive Enhancement | |||
| Effective Dose (i.c.v.) | 1 nmol in rats | Rat (Passive avoidance task) | [3] |
| LTP Enhancement | 2.39, 4.78, and 9.56 nM (in vitro) | Rat hippocampal slices | [6] |
| Cardiovascular Effects | |||
| Increase in Cerebral Blood Flow | Dose-dependent | Rat | [9] |
| Renal Effects | |||
| Increase in Renal Cortical Blood Flow | Dose-dependent | Rat | [9] |
Signaling Pathways
The primary signaling pathway for Angiotensin IV involves its interaction with the AT4 receptor (IRAP). The inhibition of IRAP's aminopeptidase activity is thought to be the principal mechanism of action. This inhibition may lead to the potentiation of other neuropeptides that are substrates for IRAP and are involved in cognitive function.
Figure 1. Signaling pathway of Angiotensin IV via inhibition of IRAP.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of Angiotensin II (3-8).
Radioligand Binding Assay
This protocol is used to determine the binding affinity of Angiotensin IV to the AT4 receptor.
Materials:
-
Membrane preparations from tissues or cells expressing the AT4 receptor.
-
Radiolabeled Angiotensin IV (e.g., [125I]Ang IV).
-
Unlabeled Angiotensin II (3-8) human TFA.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate membrane preparations with a fixed concentration of radiolabeled Ang IV and varying concentrations of unlabeled Ang IV in the binding buffer.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀, from which the Ki can be calculated.[10][11][12][13]
Figure 2. Workflow for a radioligand binding assay.
IRAP Enzymatic Activity Assay
This assay measures the inhibitory effect of Angiotensin IV on the enzymatic activity of IRAP.
Materials:
-
Recombinant human IRAP.
-
Fluorogenic substrate for IRAP (e.g., L-Leucine-7-amido-4-methylcoumarin).
-
Angiotensin II (3-8) human TFA.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Fluorescence plate reader.
Procedure:
-
Pre-incubate IRAP with varying concentrations of Angiotensin IV in the assay buffer.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the initial reaction velocities and determine the IC₅₀ of Ang IV for IRAP inhibition.[4][14][15]
In Vivo Electrophysiology for Long-Term Potentiation (LTP)
This protocol assesses the effect of Angiotensin IV on synaptic plasticity in the hippocampus.
Materials:
-
Anesthetized rats.
-
Stereotaxic apparatus.
-
Recording and stimulating electrodes.
-
Amplifier and data acquisition system.
-
Angiotensin II (3-8) human TFA solution for microinjection.
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant stimulating electrodes in the perforant path and recording electrodes in the dentate gyrus of the hippocampus.
-
Record baseline synaptic responses (fEPSPs).
-
Administer Angiotensin IV via intracerebroventricular (i.c.v.) or direct hippocampal microinjection.[6]
-
Induce LTP using a high-frequency stimulation protocol.
-
Record fEPSPs for an extended period (e.g., 1-2 hours) post-tetanus to measure the magnitude and stability of LTP.
-
Compare the LTP in Ang IV-treated animals to vehicle-treated controls.[6][7][16]
Handling and Stability of Angiotensin II (3-8) Human TFA
Angiotensin II (3-8) human TFA is typically supplied as a lyophilized powder. For optimal stability, it should be stored at -20°C. Reconstitute the peptide in sterile, purified water or a buffer of choice. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted solution and store it at -20°C or -80°C. The TFA counterion can potentially affect the pH of the solution and may have biological effects in some sensitive assays.[17][18] For critical applications, consider exchanging the TFA for a more biologically compatible counterion such as hydrochloride (HCl) or acetate.
Conclusion
Angiotensin II (3-8) human TFA is a multifaceted peptide with significant potential as a therapeutic agent, particularly for cognitive disorders. Its unique mechanism of action through the AT4 receptor (IRAP) distinguishes it from other components of the renin-angiotensin system. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the physiological roles and therapeutic applications of this intriguing molecule. Careful consideration of experimental design, including the potential influence of the TFA counterion, will be crucial for advancing our understanding of Angiotensin IV's function.
References
- 1. Nano-LC-MS/MS for the monitoring of angiotensin IV in rat brain microdialysates: limitations and possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Adaptation of Renal Microdialysis for Chronic Interstitial Collection of Angiotensin II and ATP | Semantic Scholar [semanticscholar.org]
- 3. Evidence that the angiotensin IV (AT(4)) receptor is the enzyme insulin-regulated aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin AT4 ligands are potent, competitive inhibitors of insulin regulated aminopeptidase (IRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive angiotensin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin IV enhances LTP in rat dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of angiotensin IV analogs on long-term potentiation within the CA1 region of the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiotensin IV Receptors Mediate the Cognitive and Cerebrovascular Benefits of Losartan in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The angiotensin IV system: functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. diva-portal.org [diva-portal.org]
- 16. Angiotensin-(1-7) enhances LTP in the hippocampus through the G-protein-coupled receptor Mas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Replacement of Trifluoroacetic Acid with HCl in the Hydrophobic Purification Steps of Pediocin PA-1: a Structural Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
